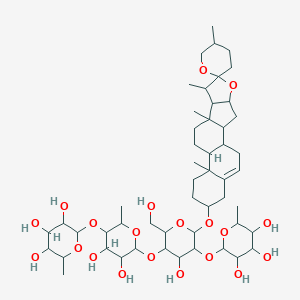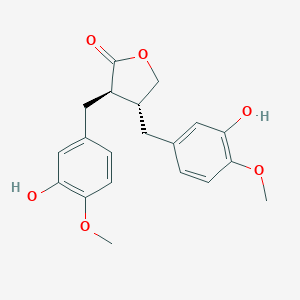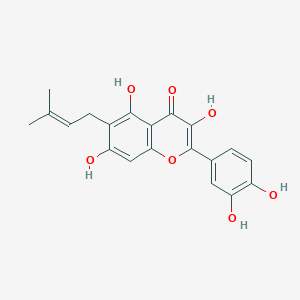
Pterocarpin
Vue d'ensemble
Description
Pterocarpin is a pterocarpan found in the Fabaceae species Baphia nitida, Ononis viscosa subsp. breviflora, Pterocarpus spp., Sophora angustifolia, Sophora substrata and Swartzia madagascariensis . It is a derivative of isoflavonoids .
Synthesis Analysis
Pterocarpin is synthesized in healthy tissues surrounding the infection area but accumulates in the infected tissue, where its antifungal activity is needed . The presence of three electron-donating groups, with one of them being an ortho substituent, makes the Hurtley reaction of 6 very challenging .Molecular Structure Analysis
Pterocarpin has a molecular formula of C17H14O5 . Its average mass is 298.290 Da and its monoisotopic mass is 298.084137 Da . The main structural feature of pterocarpans consists in the presence of a tetracyclic system of benzofuran-benzopyran rings .Chemical Reactions Analysis
Pterocarpin and its derivatives can induce apoptosis in HL-60 human leukemia cells or in human colon adenocarcinoma cell lines MMR, therefore becoming a potential class of anticancer chemicals agents .Physical And Chemical Properties Analysis
Pterocarpin has a molecular formula of C17H14O5 . Its average mass is 298.290 Da and its monoisotopic mass is 298.084137 Da . Most of the natural pterocarpans show high and negative optical rotation values .Applications De Recherche Scientifique
Antifungal Activities : Pterocarpin is known for its antifungal activities, particularly in the physiology and pathology of plants (Vidal, Conan, & Lamar, 1987).
Synthesis Techniques : There has been progress in synthesizing racemic pterocarpin and its analogues in a modular manner. These syntheses utilize various chemical reactions and are significant for further exploring the applications of pterocarpin (Huang et al., 2015).
Biomedical Potential : Pterocarpin and its derivatives have been identified in various plants and are recognized for their potential in biomedicine. For instance, they have been found in Ononis viscosa subsp. breviflora and Canavalia maritima, suggesting their wide-ranging pharmaceutical applications (Barrero, Cabrera, & García, 1998); (Xinping, Bing, Wenhan, & Yan, 2012).
Apoptosis Induction : Pterocarpans isolated from Platymiscium floribundum have been studied for their ability to induce apoptosis in human leukemia cells, highlighting their potential in cancer therapy (Militão et al., 2006).
Extraction from Wood : Pterocarpus macarocarpus Kurz heartwood extracts contain pterocarpin and related compounds. These extracts show potential for biomedical applications, emphasizing the medicinal value of the wood (Jiang, Li, Liu, & Yang, 2018).
Ethnopharmacological Relevance : The genus Pterocarpus, which includes species rich in pterocarpin, is used in traditional medicine for treating various ailments, such as inflammatory diseases, infections, and pain. These applications have been supported by scientific studies (Аrbаin et al., 2021).
Inhibitory Effects on Microbial Growth and Biofilms : Derivatives of pterocarpin, such as medicarpin, have shown antifungal activity, indicating their potential use in addressing microbial infections and biofilms (Kakuda, Ninomiya, Tanaka, & Koketsu, 2016).
Healthcare Components : GC-MS analysis of Pterocarpus pedatus Pierre extracts revealed compounds like homopterocarpin, which show promising health benefits, such as anti-cancer activity and immune system enhancement (Chen, 2017).
Mécanisme D'action
Pterocarpans are substances with antimicrobial activity produced de novo by plants as a response to a stress factor, such as a fungal or bacterial invasion, or the influence of external abiotic agents, mainly heavy metal salts or UV radiation . They are essential for the resistance of plants towards infections .
Orientations Futures
Propriétés
IUPAC Name |
(1R,12R)-16-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-18-9-2-3-10-13(4-9)19-7-12-11-5-15-16(21-8-20-15)6-14(11)22-17(10)12/h2-6,12,17H,7-8H2,1H3/t12-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZYAUCOYZKLMA-SJCJKPOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3C(CO2)C4=CC5=C(C=C4O3)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H]3[C@@H](CO2)C4=CC5=C(C=C4O3)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
524-97-0 | |
| Record name | Pterocarpin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pterocarpin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PTEROCARPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ7T2XO0S1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















